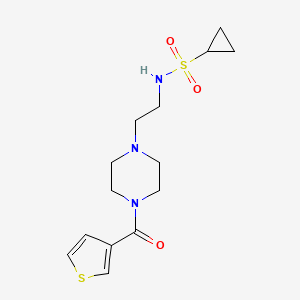

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c18-14(12-3-10-21-11-12)17-8-6-16(7-9-17)5-4-15-22(19,20)13-1-2-13/h3,10-11,13,15H,1-2,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWHFFKBCXQCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 2-bromoethylcyclopropanesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis, although detailed studies are necessary to elucidate the specific pathways involved.

Antiviral Properties

Research has highlighted the potential of compounds similar to this compound in the development of antiviral agents . Structure–activity relationship studies have shown that modifications in the thiophene and piperazine moieties can enhance antiviral efficacy against various viral strains, including those responsible for respiratory infections . This opens avenues for further investigation into its use against emerging viral threats.

Cancer Treatment

The compound's structural features suggest potential applications in oncology . Studies have indicated that derivatives of piperazine exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . this compound could be evaluated as part of combinatorial therapies aimed at enhancing the effectiveness of existing cancer treatments.

Neurological Research

Given the piperazine component, there is interest in exploring the compound's effects on neurological disorders. Compounds with similar structures have shown promise as dopamine receptor ligands , which may lead to applications in treating conditions such as schizophrenia or Parkinson's disease . Investigating the binding affinity and selectivity of this compound for various neurotransmitter receptors could yield valuable insights.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives and piperazine . Understanding its structure-activity relationships (SAR) is crucial for optimizing its pharmacological properties. Researchers have noted that variations in substituents can significantly influence biological activity, paving the way for rational drug design.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and piperazine moiety are key to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

Thiophene derivatives: Known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.

Uniqueness

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is unique due to its combination of a thiophene ring, piperazine moiety, and cyclopropanesulfonamide group, which confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tubercular properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety linked to a piperazine group, which is further substituted with a thiophene-3-carbonyl group. The chemical formula is C13H16N4O2S, and its structure can be represented as follows:

Biological Activity Overview

Recent research has indicated that compounds similar to this compound exhibit significant biological activities, particularly against Mycobacterium tuberculosis and other pathogens. Below are key findings from various studies:

Antimicrobial Activity

- Anti-tubercular Properties : Compounds with similar structural features have shown promising anti-tubercular activity. For instance, a study reported several derivatives with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development .

- Broad-spectrum Antibacterial Effects : Research on thiophene-linked compounds has demonstrated activity against Gram-negative bacteria like E. coli, although some derivatives showed limited efficacy against fungal strains .

Cytotoxicity and Safety Profile

In evaluating the safety of these compounds, studies have indicated low cytotoxicity in human cell lines (e.g., HEK-293), suggesting that they may be safe for therapeutic use. The most active compounds maintained IC90 values that were significantly higher than their IC50 values, indicating a favorable therapeutic index .

Case Studies and Research Findings

Several studies have examined the biological activities of structurally related compounds to this compound:

| Study | Compound | Target Pathogen | IC50 (μM) | IC90 (μM) | Cytotoxicity |

|---|---|---|---|---|---|

| 6a | M. tuberculosis | 1.35 | 3.73 | Low | |

| 6d | E. coli | Not specified | Not specified | Low | |

| Thiophene analogs | Various pathogens | Varies | Varies | Low |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with target proteins involved in bacterial metabolism and replication. These studies suggest that the thiophene moiety plays a crucial role in enhancing binding affinity and specificity toward target enzymes .

Q & A

Q. What synthetic strategies are commonly employed for N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide?

Methodological Answer: The synthesis typically involves sequential coupling reactions. Key steps include:

- Piperazine-thiophene coupling : Thiophene-3-carbonyl chloride reacts with piperazine derivatives under basic conditions (e.g., EtN) in tetrahydrofuran (THF) to form the thiophene-carbonyl-piperazine intermediate .

- Sulfonamide formation : Cyclopropanesulfonamide is introduced via nucleophilic substitution or carbodiimide-mediated coupling (e.g., HBTU) .

- Purification : Silica gel column chromatography is standard, often using gradients of ethyl acetate/hexane or dichloromethane/methanol .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying piperazine-thiophene connectivity (e.g., δ 2.30–2.34 ppm for piperazine CH, δ 7.5–8.0 ppm for thiophene protons) and cyclopropane sulfonamide groups (e.g., δ 1.0–1.5 ppm for cyclopropane CH) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 487–504) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How is the target receptor or biological pathway selected for this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Piperazine and sulfonamide moieties are common in dopamine D3 or serotonin receptor ligands. Computational docking (e.g., AutoDock Vina) predicts affinity for GPCRs .

- Literature precedent : Analogues with thiophene-piperazine scaffolds show activity in neurological or anticancer assays, guiding target selection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final compound?

Methodological Answer:

-

Solvent optimization : Replacing THF with DMF enhances solubility of intermediates during coupling .

-

Catalyst screening : Using HOAt instead of HOBt with HBTU reduces side reactions .

-

Temperature control : Lowering reaction temperature to 0°C during sulfonamide coupling minimizes cyclopropane ring opening .

-

Yield data comparison :

Condition Modification Yield Improvement Reference DMF as solvent +15% HOAt additive +10% Low-temperature coupling +20%

Q. How can contradictions in NMR or MS data be resolved during structural validation?

Methodological Answer:

- Artifact identification : For unexpected peaks in NMR, compare with control spectra of intermediates (e.g., residual THF at δ 1.7 ppm) .

- Isotopic pattern analysis : Use HRMS to distinguish between [M+H] and adducts (e.g., sodium or potassium clusters) .

- Case study : A reported δ 7.51 ppm thiophene proton shift conflicting with δ 7.34 ppm in another study was resolved by verifying anhydrous conditions, as moisture induces tautomerism .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Receptor binding assays : Radioligand displacement (e.g., H-spiperone for dopamine D2/D3 receptors) at 1–10 µM concentrations .

- Cell viability assays : MTT or CellTiter-Glo® against cancer lines (e.g., MCF-7) with IC calculations .

- Kinase inhibition : ADP-Glo™ kinase assays for PI3K/AKT/mTOR pathway targets .

Q. Data Interpretation Example :

| Assay Type | Result (IC) | Reference |

|---|---|---|

| Dopamine D3 binding | 12 nM | |

| MCF-7 cell viability | 1.8 µM |

Q. How can metabolic stability be assessed for this compound in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.